molecular formula C18H21F2N3O3 B5995739 [5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(methoxymethyl)piperidin-1-yl]methanone

[5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(methoxymethyl)piperidin-1-yl]methanone

Cat. No.: B5995739
M. Wt: 365.4 g/mol
InChI Key: DMAOAQCFXQVUCG-UHFFFAOYSA-N
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Description

[5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(methoxymethyl)piperidin-1-yl]methanone: is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a difluorophenoxy group

Properties

IUPAC Name

[5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(methoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O3/c1-25-11-14-4-2-3-7-23(14)18(24)16-9-13(21-22-16)10-26-17-6-5-12(19)8-15(17)20/h5-6,8-9,14H,2-4,7,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAOAQCFXQVUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCCN1C(=O)C2=NNC(=C2)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(methoxymethyl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The reaction conditions often include:

    Solvents: Common solvents used in the synthesis include dichloromethane, ethanol, and acetonitrile.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) are frequently employed.

    Temperature: Reactions are generally conducted at temperatures ranging from room temperature to 100°C, depending on the specific step.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including solvent choice, temperature, and catalyst loading, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(methoxymethyl)piperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the difluorophenoxy group.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(methoxymethyl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. It may act as an inhibitor or modulator of certain biological targets, offering possibilities for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of [5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(methoxymethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and applications will continue to uncover its full potential and broaden its scope of use.

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